Fumonisin B1-13C4 is a stable isotope-labeled analog of Fumonisin B1 (FB1), a mycotoxin primarily produced by the fungi Fusarium verticillioides and Fusarium proliferatum. FB1 commonly contaminates maize and other cereal crops, posing significant health risks to humans and animals. [, , , , ]
The difference between FB1 and FB1-13C4 lies in the presence of four carbon-13 isotopes in the latter, replacing four carbon-12 atoms. This isotopic labeling makes FB1-13C4 distinguishable from naturally occurring FB1 in mass spectrometry analyses, making it a valuable tool for various research applications. []
Fumonisin B1 is predominantly sourced from contaminated crops, especially corn, where Fusarium species thrive. The compound was first isolated in 1988 and has since been studied extensively for its toxicological implications. The 13C4 isotope labeling allows for enhanced detection and quantification in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Fumonisin B1-13C4 is classified as a mycotoxin, specifically within the fumonisins group. It is recognized for its ability to inhibit ceramide synthase, thereby affecting sphingolipid metabolism. This classification is crucial for understanding its biochemical interactions and potential health risks.
The synthesis of fumonisin B1-13C4 typically involves the cultivation of Fusarium species under controlled conditions to produce fumonisin B1, followed by isotopic labeling. Specific methods include:
Technical details regarding the synthesis can vary based on the specific protocols used in laboratories, but high-performance liquid chromatography (HPLC) and mass spectrometry are essential for purification and analysis.
Fumonisin B1-13C4 shares the same molecular structure as fumonisin B1 but contains four carbon-13 atoms. The chemical formula for fumonisin B1 is with a molecular weight of 721.8 g/mol. The structure features a long aliphatic chain with multiple hydroxyl groups and an amine group.
Fumonisin B1-13C4 participates in several chemical reactions typical of mycotoxins:
Technical details regarding these reactions often involve specific conditions such as pH levels, temperature, and the presence of catalysts or solvents.
The primary mechanism of action for fumonisin B1 involves the inhibition of ceramide synthase, an enzyme crucial for sphingolipid metabolism. This inhibition leads to:
Studies have shown that exposure to fumonisin B1 can lead to significant alterations in cell morphology and function, particularly in liver and kidney tissues.
Relevant analyses include stability studies under various pH levels and temperatures to determine optimal storage conditions.
Fumonisin B1-13C4 serves several important roles in scientific research:
The molecular architecture of fumonisin B1-13C4 maintains the complex 20-carbon backbone structure characteristic of fumonisins, featuring two tricarballylic acid esters attached to a long hydrocarbon chain with hydroxyl, methyl, and amino functional groups. The isotopic labeling specifically targets four carbon atoms within this structure, creating a mass shift detectable by mass spectrometry while preserving the compound's stereochemistry and reactivity. This precise modification enables researchers to distinguish the standard from native fumonisin B1 (C34H59NO15) through a +4 Dalton mass increment in mass spectrometric analysis without altering chromatographic behavior [7] [8].
The synthesis of fumonisin B1-13C4 involves sophisticated organic chemistry techniques, typically incorporating 13C-labeled precursors during biosynthetic processes or via semi-synthetic approaches. The product must undergo rigorous purification to achieve >95% chemical purity by HPLC and >99% isotopic enrichment at the designated carbon positions, ensuring optimal performance as an analytical standard. The molecular weight of 725.80 g/mol distinguishes it from both the native compound (721.83 g/mol) and fully labeled fumonisin B1-13C34 (755.58 g/mol), which contains 13C at all carbon positions [5] [7] [8].
Solubility characteristics remain consistent with the native mycotoxin, with the compound dissolving readily in polar organic solvents like methanol, ethanol, DMF, or DMSO but exhibiting poor solubility in water. This property profile facilitates preparation of stock solutions compatible with common liquid chromatography systems while ensuring the labeled standard co-elutes with native fumonisins during reversed-phase chromatographic separation—a critical requirement for accurate quantification [8].
Stable isotope-labeled internal standards represent a transformative advancement in mycotoxin analysis, effectively addressing matrix effects and recovery variations that compromise analytical accuracy. Fumonisin B1-13C4 functions as an ideal internal standard because its chemical properties mirror those of native fumonisin B1 throughout sample preparation—including extraction, clean-up, and concentration steps—while exhibiting distinct mass spectrometric detection characteristics. When added to samples prior to extraction, it corrects for losses occurring during sample preparation and matrix-induced signal suppression or enhancement in the mass spectrometer ion source [5].
The application of 13C-labeled standards offers distinct advantages over deuterated analogs, particularly regarding retention time matching. While deuterium incorporation may subtly alter compound hydrophobicity, leading to slight chromatographic shifts, the 13C4 label maintains identical retention behavior to the unlabeled mycotoxin. This precise co-elution ensures accurate compensation of ionization effects occurring during chromatographic separation. Furthermore, the use of 13C rather than 2H prevents potential hydrogen-deuterium exchange in protic solvents, enhancing stability during storage and analysis [5] [7].
Beyond quantification, fumonisin B1-13C4 serves as a powerful tracer in metabolism and toxicokinetic studies. Its unique mass signature allows researchers to distinguish between administered compound and endogenous metabolites, facilitating precise tracking of absorption, distribution, metabolic transformation, and excretion pathways. This capability has proven particularly valuable in elucidating sphingolipid metabolism disruption mechanisms, where fumonisin B1 inhibits ceramide synthase, causing sphinganine accumulation—a biomarker of exposure. The labeled standard enables sensitive detection of these biochemical effects even in complex biological matrices [5] [8].
The discovery of fumonisins emerged from veterinary and epidemiological investigations in South Africa during the 1970s and 1980s. Researchers identified Fusarium verticillioides (then classified as F. moniliforme) as the predominant fungus contaminating maize associated with two distinct disease outbreaks: equine leukoencephalomalacia (ELEM), a fatal neurological disorder in horses, and high incidence rates of human esophageal cancer in Transkei regions. Culture material from strain MRC 826 of F. verticillioides, isolated from contaminated Transkei maize, reproduced ELEM in horses and caused porcine pulmonary edema (PPE) in pigs. Subsequent toxicological studies demonstrated its hepatocarcinogenicity in rats, prompting intensive efforts to identify the causative compounds [1] [6].
In 1988, researchers at the Programme on Mycotoxins and Experimental Carcinogenesis of the South African Medical Research Council achieved the seminal breakthrough—isolating and characterizing fumonisins B1 and B2 as the previously unidentified carcinogens. Collaborative work with the Council for Scientific and Industrial Research elucidated their novel chemical structures featuring a 20-carbon backbone with multiple functional groups. This discovery explained the diverse toxicological effects observed: fumonisins disrupted sphingolipid metabolism through inhibition of ceramide synthase, providing a biochemical mechanism for both acute toxicoses and chronic carcinogenic effects. The significance of this finding became globally apparent when widespread contamination of the 1989 U.S. corn crop precipitated large-scale outbreaks of ELEM and PPE, confirming fumonisins as major agricultural contaminants [1] [2] [6].
Biosynthetic studies revealed fumonisins derive from a polyketide pathway incorporating alanine as a key precursor. Isotopic labeling experiments demonstrated intact incorporation of L-alanine into the fumonisin backbone, with static cultures showing 5.5% incorporation efficiency. This biosynthetic route explained the structural features of fumonisins and facilitated production of labeled analogs for research purposes. The identification of the fumonisin biosynthetic gene cluster further confirmed this pathway and enabled genetic approaches to study toxin production [4].
Table 2: Historical Milestones in Fumonisin Research
Year | Event | Significance |
---|---|---|
1970 | Fusarium verticillioides identified in ELEM-outbreak maize | Established fungal link to animal disease |
1970s | High EC rates linked to F. verticillioides-contaminated maize in Transkei | Suggested human health implications |
1984 | F. verticillioides culture material shown hepatocarcinogenic in rats | Demonstrated carcinogenic potential |
1988 | Fumonisin B1 and B2 isolated and characterized | Structural elucidation of causative toxins |
1989 | U.S. corn contamination causes ELEM/PPE outbreaks | Confirmed global significance |
1993 | Alanine identified as biosynthetic precursor | Enabled production of labeled analogs |
2000s | Commercial availability of 13C-labeled standards | Improved analytical accuracy |
Table 3: Biosynthetic Precursors of Fumonisins
Precursor | Incorporation Efficiency | Culture Conditions | Primary Incorporation Site |
---|---|---|---|
L-alanine | 5.5% | Static culture | Amino group and adjacent carbons |
L-alanine | 1.1-1.4% | Shaken culture | Amino group and adjacent carbons |
Acetate | Not reported | Various | Polyketide backbone |
Methionine | Not reported | Various | Methyl groups |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3